![molecular formula C11H14N2O B2395640 N-(3-methylpyridin-2-yl)cyclobutanecarboxamide CAS No. 723255-85-4](/img/structure/B2395640.png)
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, neuropathic pain, and epilepsy.
Mechanism of Action
Target of Action
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide, also known as MPC-6827, primarily targets the Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) enzymes . These enzymes play crucial roles in pain perception and inflammation, making them key targets for analgesic and anti-inflammatory drugs .
Mode of Action
MPC-6827 interacts with FAAH and COX enzymes, inhibiting their activity . The compound’s enantiomers bind in the substrate channel of FAAH . This interaction results in the inhibition of these enzymes, thereby reducing the breakdown of endocannabinoids and fatty acid amides, which are involved in pain and inflammatory responses .
Biochemical Pathways
By inhibiting FAAH and COX, MPC-6827 affects the endocannabinoid and eicosanoid pathways . These pathways are involved in various physiological processes, including pain perception, inflammation, and mood regulation . The inhibition of FAAH leads to an increase in endocannabinoid levels, which can result in analgesic and anti-inflammatory effects .
Result of Action
The molecular and cellular effects of MPC-6827’s action primarily involve the modulation of pain and inflammatory responses. By inhibiting FAAH and COX, the compound increases endocannabinoid levels and reduces pro-inflammatory eicosanoids, potentially providing analgesic and anti-inflammatory effects .
Advantages and Limitations for Lab Experiments
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has several advantages for lab experiments. It is a selective T-type calcium channel blocker, which allows for specific targeting of T-type calcium channels. It has been extensively studied in various disease models, which provides a wealth of information on its pharmacological properties. However, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide also has some limitations. Its low yield and high cost may limit its use in large-scale experiments. Its specificity for T-type calcium channels may also limit its use in experiments that involve other calcium channels.
Future Directions
There are several future directions for research on N-(3-methylpyridin-2-yl)cyclobutanecarboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use in combination with other drugs for synergistic effects. Additionally, further studies are needed to understand the long-term effects of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide on the cardiovascular and nervous systems. Finally, the development of more efficient and cost-effective synthesis methods for N-(3-methylpyridin-2-yl)cyclobutanecarboxamide may increase its use in research and clinical applications.
Conclusion:
In conclusion, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide is a selective T-type calcium channel blocker that has potential therapeutic applications in various diseases. Its mechanism of action involves blocking T-type calcium channels, which leads to a reduction in cellular excitability and neurotransmitter release. N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-(3-methylpyridin-2-yl)cyclobutanecarboxamide should focus on investigating its potential therapeutic applications in other diseases, understanding its long-term effects, and developing more efficient synthesis methods.
Synthesis Methods
The synthesis of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide involves the reaction of 3-methylpyridine-2-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. The yield of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide is around 50%.
Scientific Research Applications
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to reduce blood pressure by blocking T-type calcium channels in vascular smooth muscle cells. In neuropathic pain, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to reduce pain sensitivity by blocking T-type calcium channels in sensory neurons. In epilepsy, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to reduce seizure activity by blocking T-type calcium channels in the brain.
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-4-3-7-12-10(8)13-11(14)9-5-2-6-9/h3-4,7,9H,2,5-6H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYNHKVIYAYXCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199288 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.